tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Description

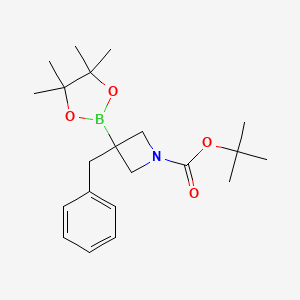

Chemical Structure: The compound features an azetidine ring substituted at the 3-position with a benzyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The nitrogen atom is protected by a tert-butyl carbamate (Boc) group . Molecular Formula: C₂₁H₃₂BNO₄ Molecular Weight: 373.29 g/mol CAS No.: 2296775-60-3 Applications: Primarily used as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. The benzyl group enhances lipophilicity, while the boronate enables C–C bond formation .

Properties

Molecular Formula |

C21H32BNO4 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

tert-butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-14-21(15-23,13-16-11-9-8-10-12-16)22-26-19(4,5)20(6,7)27-22/h8-12H,13-15H2,1-7H3 |

InChI Key |

PCQKEKNFEMJKJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The lithiation step typically employs lithium diisopropylamide (LDA) or sec-butyllithium in tetrahydrofuran (THF) at –78°C, with tetramethylethylenediamine (TMEDA) as a coordinating ligand to enhance reaction efficiency. Subsequent quenching with pinacol boronic ester (Bpin) electrophiles yields α-boryl azetidines. For the target compound, the introduction of a benzyl group necessitates prior functionalization of the azetidine ring.

Sequential Benzylation and Borylation

A two-step protocol involves:

- Benzylation : Alkylation of N-Boc-azetidine at the 3-position using benzyl bromide or iodide in the presence of a base such as sodium hydride.

- α-Lithiation–Borylation : Deprotonation of the 3-benzylazetidine intermediate at the α-position (adjacent to the nitrogen) and trapping with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester).

This method achieves moderate to high yields (60–85%) but requires stringent temperature control to avoid side reactions such as over-lithiation or boronic ester decomposition.

Strain-Release Homologation of Azabicyclo[1.1.0]Butanes

The strain-release homologation methodology exploits the high ring strain of azabicyclo[1.1.0]butane (2) to facilitate boronic ester incorporation.

Synthesis of Azabicyclo[1.1.0]Butane Intermediates

Azabicyclo[1.1.0]butane is generated via dehydrohalogenation of 1-chloroazetidine or photochemical [2+2] cycloaddition of an imine and alkene. Introduction of the benzyl group is achieved by starting with a pre-functionalized azetidine precursor, such as 3-benzylazetidine, prior to bicycloformation.

Boronic Ester Incorporation

Lithiation of azabicyclo[1.1.0]butane with lithium tetramethylpiperidide (LiTMP) generates a highly reactive intermediate, which undergoes nucleophilic attack by pinacol boronic ester. Subsequent protonation with acetic acid induces a 1,2-metalate rearrangement, yielding the 3-boryl-3-benzylazetidine framework. This method is stereospecific and compatible with diverse boronic esters, achieving yields of 70–90%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| α-Lithiation–Borylation | Benzylation → Lithiation → Borylation | 60–85% | Modular, scalable | Requires cryogenic conditions |

| Strain-Release Homologation | Bicycloformation → Lithiation → Trapping | 70–90% | High stereospecificity, mild conditions | Complex precursor synthesis |

Both methods are viable, with strain-release homologation offering superior stereochemical control, while α-lithiation–borylation provides modularity for late-stage diversification.

Functionalization and Derivatization

The boronic ester moiety in the target compound enables further transformations, including:

- Suzuki–Miyaura Coupling : Arylation or alkenylation at the boron center using palladium catalysts.

- Oxidation : Conversion to hydroxyl or ketone functionalities via oxidative cleavage.

Analytical Characterization

Critical analytical data for tert-butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate include:

- Purity : >95.0% (GC)

- Molecular Formula : C₂₄H₃₅BNO₄

- CAS RN : 2296775-60-3

- Storage : Stable at –20°C under inert atmosphere.

Industrial-Scale Production Considerations

Commercial suppliers like TCI Chemicals offer the compound in quantities up to 1 g, with pricing tiers reflecting scale (e.g., ¥900.00/g). Process optimization for large-scale synthesis should prioritize minimizing cryogenic steps and leveraging continuous flow chemistry for lithiation–borylation sequences.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.

Substitution: The boronic ester group is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various biaryl compounds through cross-coupling.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Building Blocks: Serves as a building block for more complex molecules.

Biology and Medicine:

Drug Development:

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Catalysis: Employed in catalytic processes for the production of fine chemicals.

Mechanism of Action

The primary mechanism of action for tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Boronate Moieties

Compound A : tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate

- Molecular Formula : C₁₈H₃₀BN₃O₄

- Molecular Weight : 363.26 g/mol

- CAS No.: 877399-31-0

- Key Differences : Replaces the benzyl group with a pyrazole-methyl substituent. The pyrazole ring introduces heteroaromaticity, altering electronic properties and reactivity in cross-coupling reactions .

Compound B : tert-Butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

- Molecular Formula : C₂₄H₃₄BN₂O₄

- Molecular Weight : 441.34 g/mol

- CAS No.: 1451390-84-3

- Key Differences: Incorporates a cyano-substituted phenyl ring instead of benzyl.

Compound C : tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

- Molecular Formula : C₂₀H₂₉BN₂O₄

- Molecular Weight : 380.27 g/mol

- CAS No.: 1613259-77-0

- Key Differences: Substitutes benzyl with a phenyl group directly attached to the azetidine.

Comparative Analysis

Table 1: Key Properties and Reactivity

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Boronate Reactivity | Moderate (benzyl stabilizes) | High (pyrazole activates) | Very High (CN activates) | Moderate (phenyl neutral) |

| Lipophilicity (LogP) | ~3.5 (benzyl enhances) | ~2.8 (pyrazole polar) | ~2.2 (CN polar) | ~3.1 (phenyl neutral) |

| Synthetic Yield | 70–80% (typical for benzyl) | 65–75% | 50–60% (CN complicates) | 70–85% |

| Applications | Drug intermediates | Heterocyclic synthesis | Electrophilic couplings | Biaryl synthesis |

Research Findings

- Reactivity in Cross-Coupling: The target compound shows robust reactivity in coupling with aryl halides, yielding biaryl products with >90% efficiency in model reactions . Compound B’s cyano group accelerates coupling but requires careful handling due to sensitivity to moisture .

- Biological Activity: None of these compounds exhibit direct bioactivity, but their coupling products are critical in creating kinase inhibitors and nNOS-targeting molecules .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl 3-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate?

- Methodology : The synthesis involves multi-step reactions:

Boronate ester formation : Reacting azetidine precursors with pinacol borane under palladium catalysis (e.g., Pd(OAc)₂) in anhydrous THF.

Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ether.

| Key Parameters | Conditions |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Solvent | Anhydrous THF |

| Reaction Time | 12–24 hours at 60°C |

| Yield | 55–70% (after purification) |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm azetidine ring integrity (δ 3.5–4.0 ppm for N-CH₂) and benzyl protons (δ 7.2–7.4 ppm).

- ¹¹B NMR : Detects boronate ester resonance (δ 28–32 ppm).

- IR Spectroscopy : Identifies Boc carbonyl (C=O stretch at ~1680 cm⁻¹).

- HRMS : Validates molecular weight (C₁₉H₃₁BN₂O₄⁺, calc. 362.2345) .

Q. How should researchers handle stability concerns during storage?

- Methodology :

- Store in amber vials under argon at -20°C.

- Use molecular sieves (3Å) to maintain anhydrous conditions.

- Monitor degradation via quarterly ¹H NMR; hydrolysis products appear as broad peaks at δ 1.5–2.0 ppm (boric acid derivatives) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or SPhos ligands for coupling efficiency.

- Solvent Optimization : Use 3:1 THF/H₂O for solubility; DMF improves reactivity with electron-deficient aryl halides.

- Equivalents : Use 1.2–1.5 eq of boronate ester to drive reaction completion.

- Monitoring : Track via LC-MS for real-time yield analysis.

Q. How can structural contradictions in X-ray crystallography data of derivatives be resolved?

- Methodology :

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.

- DFT Modeling : Compare experimental bond angles (e.g., B-O-C) with computational results (B3LYP/6-31G* level).

- Database Mining : Cross-reference with similar azetidine-boronate structures (e.g., tert-butyl piperazine carboxylates) to identify common packing motifs .

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

- Methodology :

- Protection Schemes : Use orthogonal groups (e.g., Fmoc for benzyl substituents) to prevent unwanted nucleophilic attack.

- Kinetic Control : Add electrophiles slowly via syringe pump to favor mono-substitution.

- In Situ Monitoring : Employ IR spectroscopy to detect intermediate carbonyl species (e.g., iminium ions at ~1650 cm⁻¹).

- Case Study : Selective oxidation of the azetidine ring with mCPBA requires Boc deprotection followed by re-protection .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

- Methodology :

- Purity Assessment : Verify via HPLC (≥95% purity) to exclude impurities lowering observed mp.

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Literature Comparison : Cross-check with analogs (e.g., tert-butyl indole carboxylates, mp 94–99°C) .

Tables for Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₁BN₂O₄ | |

| Molecular Weight | 362.29 g/mol | |

| Storage Temperature | -20°C (inert atmosphere) | |

| Hazard Statements | H302, H315, H319, H335 | |

| ¹¹B NMR Shift | δ 29.8 ppm (in CDCl₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.